molecular formula C9H14N2O3S B153012 (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester CAS No. 494769-44-7

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester

Cat. No.: B153012
CAS No.: 494769-44-7
M. Wt: 230.29 g/mol
InChI Key: OWLBQQTUOQLZST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester typically involves the reaction of di-tert-butyl dicarbonate with 4-hydroxymethylthiazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Di-tert-butyl dicarbonate and 4-hydroxymethylthiazole.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts and Reagents: Commonly used catalysts include bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

(4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved include:

Comparison with Similar Compounds

  • (4-Formylthiazol-2-yl)carbamic acid tert-butyl ester
  • (4-Hydroxymethylthiazol-2-yl)methanol
  • (4-Bromo-2-chlorophenyl)methylmorpholine

Comparison: (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h5,12H,4H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBQQTUOQLZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624276
Record name tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494769-44-7
Record name tert-Butyl [4-(hydroxymethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxymethylthiazol-2-yl)carbamic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-[(N-Boc)amino]-4-thiazolecarboxylate (1 mmole) in CH2Cl2 (10 mL) was cooled to −78° C., and treated with DIBAL-H (1M, 5 ML). The reaction was stirred at −60° C. for 3 h, and quenched with a suspension of NaF/H2O (1 g/1 mL). The resulting mixture was filtered and the filtrate was concentrated to give 2-[(N-Boc)amino]-4-hydroxymethylthiazole as a solid.
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1 mmol
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10 mL
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Synthesis routes and methods II

Procedure details

Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate 88 (10.5 g, 38.6 mmol) was dissolved in 300 mL of anhydrous THF and cooled in dry ice-acetonitrile bath. A solution of 1 M Super Hydride™ in THF (85 mL) was then added over a period of 10 min. The resulting reaction mixture was stirred at −45° C. for 2 h. Another portion of 1 M Super Hydride™ in THF (35 mL) was then added and the reaction mixture was stirred for an additional 2 h at −45° C. The reaction was quenched at −45° C. by the addition of 50 mL of brine. Upon warming to room temperature, the reaction mixture was concentrated under reduced pressure. The resulting mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried with Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by chromatography to afford 89 (6.39 g, 72% yield).
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10.5 g
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300 mL
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85 mL
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35 mL
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dry ice acetonitrile
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Yield
72%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-4-carboxylate (27.3 g, 100 mmol) prepared by the method of Kim and Kahn (Synlett, 1999, 8, 1239-1240) in 500 mL of THF at 0 C was added a solution of Red-A1 in toluene (80 mL of 65 wt % solution) dropwise. The reaction mixture was stirred for 1 d and then quenched with water and 1N HCl. Extracted 2×EtOAc and the EtOAc extracts were dried over MgSO4. The solution was filtered, concentrated by rotary evaporator, and chromatographed on SiO2 using 33% hexanes in EtOAC to give 20.5 g (89%) of 2-[(tert-butoxycarbonyl)amino]-4-hydroxymethylthiazole 42a. 1H-NMR (400 MHz, CDCl3): δ 6.98 (s, 1H), 4.81 (s, 2H), 1.81 (s, 9H).
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27.3 g
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500 mL
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80 mL
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Synthesis routes and methods V

Procedure details

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